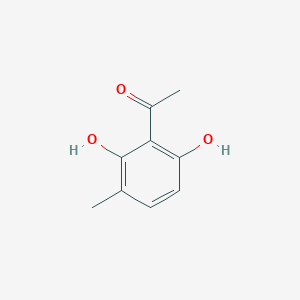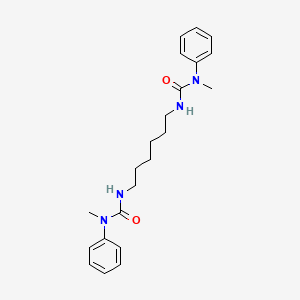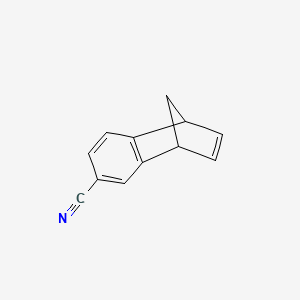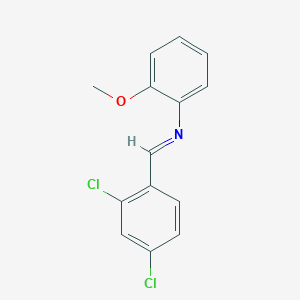
N-(2,4-Dichlorobenzylidene)-O-anisidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dichlorobenzylidene)-O-anisidine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a benzylidene group substituted with two chlorine atoms at the 2 and 4 positions, and an anisidine group, which is an aniline derivative with a methoxy group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-Dichlorobenzylidene)-O-anisidine can be synthesized through a condensation reaction between 2,4-dichlorobenzaldehyde and O-anisidine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorobenzylidene)-O-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-Dichlorobenzylidene)-O-anisidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzylidene)-O-anisidine involves its interaction with biological targets, leading to various effects. The compound can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The presence of the Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorobenzylidene)-O-toluidine
- N-(2,4-Dichlorobenzylidene)-2,5-xylidine
- N-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide
Uniqueness
N-(2,4-Dichlorobenzylidene)-O-anisidine is unique due to the presence of the anisidine group, which imparts specific chemical and biological properties. The methoxy group in the anisidine moiety can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
63462-37-3 |
|---|---|
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2NO/c1-18-14-5-3-2-4-13(14)17-9-10-6-7-11(15)8-12(10)16/h2-9H,1H3 |
InChI Key |
LCBJOCQRTFOACV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

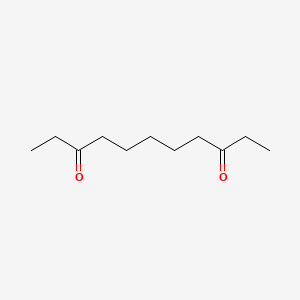
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)

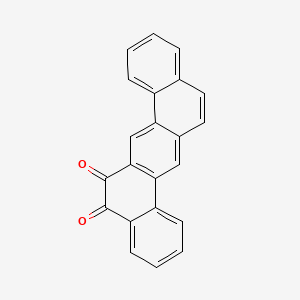
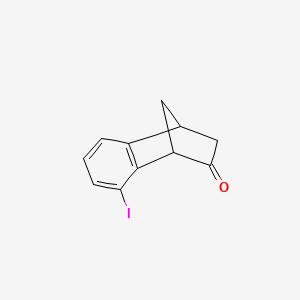

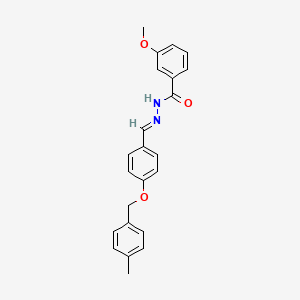
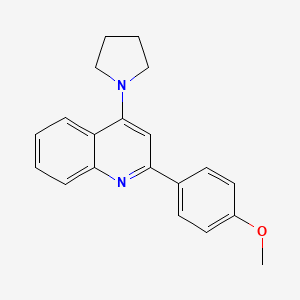
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
